![molecular formula C13H18N2 B1364324 1-[(4-Ethenylphenyl)methyl]piperazine CAS No. 168270-38-0](/img/structure/B1364324.png)
1-[(4-Ethenylphenyl)methyl]piperazine
Descripción general
Descripción
“1-[(4-Ethenylphenyl)methyl]piperazine” is a chemical compound that belongs to the class of piperazines. It has a molecular formula of C13H18N2 and a molecular weight of 202.3 g/mol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[(4-Ethenylphenyl)methyl]piperazine”, has been a subject of extensive research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-[(4-Ethenylphenyl)methyl]piperazine” consists of a piperazine ring with a phenylmethyl and ethenyl group attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Ethenylphenyl)methyl]piperazine” include a predicted boiling point of 316.7±27.0 °C, a predicted density of 1.022±0.06 g/cm3, and a predicted pKa of 9.14±0.10 .
Aplicaciones Científicas De Investigación
Catalyst in Condensation Reactions
PMEP has been identified as an effective catalyst in condensation reactions, which are fundamental processes in organic synthesis. Its use can improve the efficiency and selectivity of these reactions, which is crucial in pharmaceutical manufacturing and material science .
Propiedades
IUPAC Name |
1-[(4-ethenylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h2-6,14H,1,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHMJVLPJMDBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391546 | |
| Record name | 4-(piperazinylmethyl)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethenylphenyl)methyl]piperazine | |
CAS RN |
168270-38-0 | |
| Record name | 4-(piperazinylmethyl)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

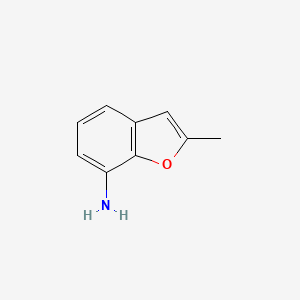



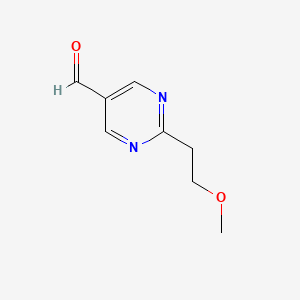
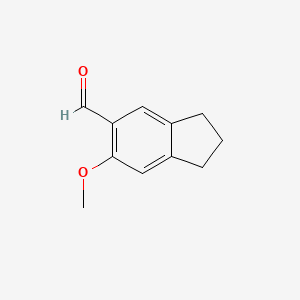
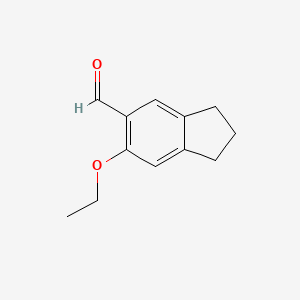
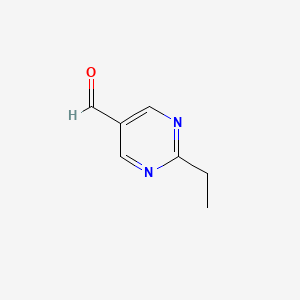
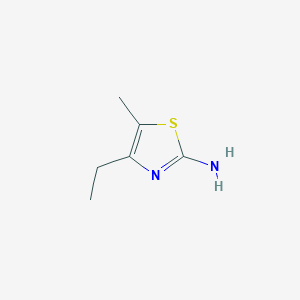
![6-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyridazin-3-amine](/img/structure/B1364263.png)
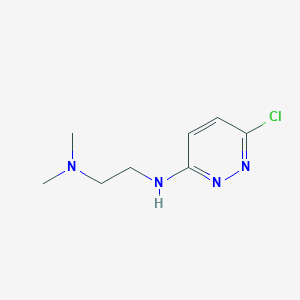
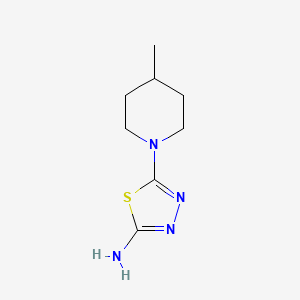
![1-[(2-Chloro-5-nitrophenyl)methyl]piperazine](/img/structure/B1364271.png)
